molecular formula C12H10ClNO2S B12065201 2-(3-Chlorobenzene-1-sulfonyl)aniline CAS No. 61174-33-2

2-(3-Chlorobenzene-1-sulfonyl)aniline

Cat. No.: B12065201
CAS No.: 61174-33-2
M. Wt: 267.73 g/mol
InChI Key: WJFXKLJDRWCCJC-UHFFFAOYSA-N
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Description

Benzenamine, 2-[(3-chlorophenyl)sulfonyl]- is an organic compound with the molecular formula C12H10ClNO2S. It is a derivative of benzenamine, where the amino group is substituted with a 3-chlorophenylsulfonyl group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-[(3-chlorophenyl)sulfonyl]- typically involves the reaction of benzenamine with 3-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: Benzenamine, 2-[(3-chlorophenyl)sulfonyl]- can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenamine, 2-[(3-chlorophenyl)sulfonyl]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2-[(3-chlorophenyl)sulfonyl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

  • Benzenamine, 3-[(4-chlorophenyl)sulfonyl]-
  • Benzenamine, 4-[(3-chlorophenyl)sulfonyl]-

Comparison: Benzenamine, 2-[(3-chlorophenyl)sulfonyl]- is unique due to the position of the chlorophenylsulfonyl group on the benzenamine ring. This positional difference can lead to variations in chemical reactivity and biological activity compared to its isomers. The specific placement of the substituent can influence the compound’s interaction with molecular targets, making it distinct in its applications and effects.

Properties

CAS No.

61174-33-2

Molecular Formula

C12H10ClNO2S

Molecular Weight

267.73 g/mol

IUPAC Name

2-(3-chlorophenyl)sulfonylaniline

InChI

InChI=1S/C12H10ClNO2S/c13-9-4-3-5-10(8-9)17(15,16)12-7-2-1-6-11(12)14/h1-8H,14H2

InChI Key

WJFXKLJDRWCCJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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